Racemic Identity Establishes Baseline for Chiral vs. Achiral Procurement
The compound is explicitly specified as a racemic mixture by multiple vendors . This is a key differentiator for procurement, as it directly contrasts with the hypothetical (and often more expensive or unavailable) procurement of a single (R) or (S) enantiomer.
| Evidence Dimension | Stereochemical Composition |
|---|---|
| Target Compound Data | Racemic mixture (1:1 ratio of enantiomers) |
| Comparator Or Baseline | Chirally pure (R)-2-chloro-N-(pentan-2-yl)benzamide or (S)-2-chloro-N-(pentan-2-yl)benzamide |
| Quantified Difference | The target compound is an equimolar mixture of two enantiomers; the comparator is a single enantiomer. This impacts cost, synthetic route, and potential biological activity if the target is chiral. |
| Conditions | Specification from vendor certificate of analysis or catalog entry. |
Why This Matters
This matters because for research where chirality is not a design element (e.g., use as a non-stereospecific building block), the racemate is the appropriate, more economical choice, while chiral applications require the (often custom-synthesized) single enantiomer.
